molecular formula C17H19N3O3 B14244822 4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid CAS No. 478555-67-8

4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid

Cat. No.: B14244822
CAS No.: 478555-67-8
M. Wt: 313.35 g/mol
InChI Key: UBQKJVFEDNOVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a diethylamino group, a hydrazinyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid typically involves multiple steps. One common method includes the reaction of acetylcoumarin with 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid in the presence of concentrated sulfuric acid. This is followed by treatment with phosphorus oxychloride (POCl3) and subsequent reaction with hydrazine hydrate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and purification are employed to isolate the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and hydrazinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: This compound shares a similar structure but lacks the hydrazinyl group.

    4-(Diethylamino)azobenzene-2′-carboxylic acid: Another structurally related compound with different functional groups.

Uniqueness

4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

478555-67-8

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H19N3O3/c1-3-20(4-2)14-9-10-15(16(21)11-14)19-18-13-7-5-12(6-8-13)17(22)23/h5-11,21H,3-4H2,1-2H3,(H,22,23)

InChI Key

UBQKJVFEDNOVCY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.